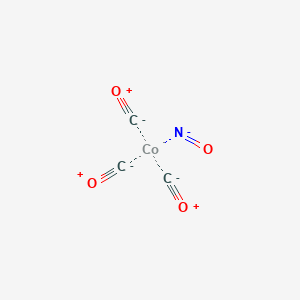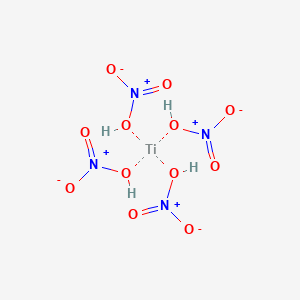
Aminothiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminothiol is a class of organic compounds containing a sulfhydryl group (-SH) and an amino group (-NH2) attached to the same carbon atom. Aminothiols have been extensively studied for their potential applications in various fields such as medicine, biochemistry, and environmental science.
Aplicaciones Científicas De Investigación
Aminothiols have a wide range of applications in scientific research. They are commonly used as reducing agents in biochemical experiments and as antioxidants in cell culture studies. Aminothiols have also been investigated for their potential use as radioprotective agents and in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of aminothiols is based on their ability to donate a sulfhydryl group (Aminothiol) to reactive oxygen species (ROS) and other free radicals, thereby neutralizing their harmful effects. Aminothiols also have the ability to scavenge peroxynitrite, a potent oxidant, and to chelate heavy metals.
Efectos Bioquímicos Y Fisiológicos
Aminothiols have been shown to have a variety of biochemical and physiological effects. They can protect cells from oxidative stress, promote cell proliferation, and enhance the immune response. Aminothiols have also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of aminothiols is their ability to reduce disulfide bonds in proteins, which is essential for the proper folding and function of many proteins. Aminothiols are also relatively stable and can be easily synthesized. However, aminothiols can be toxic at high concentrations and may interfere with some biochemical assays.
Direcciones Futuras
There are several areas of future research for aminothiols. One area of interest is the development of aminothiol-based radioprotective agents for use in cancer therapy. Another area of research is the investigation of aminothiols as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. Additionally, the development of new synthesis methods for aminothiols and the investigation of their potential environmental applications are also areas of future research.
Conclusion:
In conclusion, aminothiols are versatile organic compounds with a wide range of applications in scientific research. Their ability to scavenge free radicals and protect cells from oxidative stress makes them a valuable tool in biochemistry, medicine, and environmental science. Further research into the synthesis, mechanism of action, and potential applications of aminothiols is warranted.
Métodos De Síntesis
Aminothiols can be synthesized through various methods such as the reduction of disulfides, the reaction of amino acids with thiols, or the reaction of amines with thiolating agents. The most common method for the synthesis of aminothiols is the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Propiedades
Número CAS |
14097-00-8 |
|---|---|
Nombre del producto |
Aminothiol |
Fórmula molecular |
H3NS |
Peso molecular |
49.1 g/mol |
Nombre IUPAC |
thiohydroxylamine |
InChI |
InChI=1S/H3NS/c1-2/h2H,1H2 |
Clave InChI |
RSPCKAHMRANGJZ-UHFFFAOYSA-N |
SMILES |
NS |
SMILES canónico |
NS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















